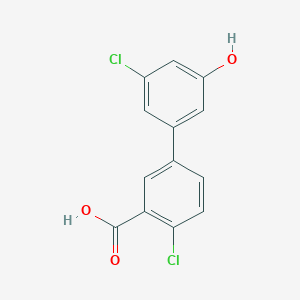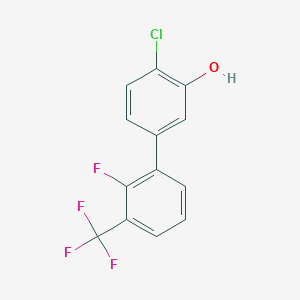
3-Chloro-5-(4-trifluoromethoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-trifluoromethoxyphenyl)phenol, or 3-Cl-5-TFMP, is a halogenated phenolic compound that has been widely used in scientific research and in the production of various industrial and consumer products. It is a white crystalline solid that is soluble in organic solvents. 3-Cl-5-TFMP has a wide range of applications in organic synthesis, as a catalyst, and as a reagent for the synthesis of organic compounds. It is also used in the production of pharmaceuticals, dyes, and other chemicals.
Wissenschaftliche Forschungsanwendungen
3-Cl-5-TFMP has been used extensively in scientific research, particularly in the fields of organic synthesis, catalysis, and drug discovery. It has been used as a reagent in the synthesis of various organic compounds, such as esters, amides, and nitriles. It has also been used as a catalyst for a variety of reactions, such as the Knoevenagel condensation, the Diels-Alder reaction, and the Heck reaction. In addition, 3-Cl-5-TFMP has been used in the development of new drugs, such as the anti-HIV drug nevirapine and the anti-cancer drug tamoxifen.
Wirkmechanismus
The mechanism of action of 3-Cl-5-TFMP is not fully understood. However, it is believed to act as an electron-withdrawing group, which increases the reactivity of the molecule and facilitates the formation of reactive intermediates. It is also believed to act as a nucleophile, which can react with electrophiles to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-5-TFMP are not well understood. However, it has been shown to have some effects on the metabolism of certain enzymes and proteins, as well as on the expression of certain genes. In addition, it has been shown to have some antioxidant activity, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Cl-5-TFMP in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of reactions. However, it is important to note that 3-Cl-5-TFMP is a relatively strong oxidizing agent and can be hazardous if not handled properly. It is also important to note that it can react with certain compounds, such as amines and alcohols, which can lead to unwanted side reactions.
Zukünftige Richtungen
The potential applications of 3-Cl-5-TFMP are vast and are still being explored. Some of the potential future directions include the development of new synthetic methods for the synthesis of organic compounds, the use of 3-Cl-5-TFMP as a catalyst for the synthesis of pharmaceuticals, and the development of new drugs and treatments. In addition, 3-Cl-5-TFMP could be used to study the biochemical and physiological effects of certain compounds and to develop new methods for the detection and quantification of certain compounds. Finally, 3-Cl-5-TFMP could be used to study the mechanisms of action of certain drugs and to develop new drugs for the treatment of various diseases.
Synthesemethoden
3-Cl-5-TFMP is produced by the bromination of 4-trifluoromethoxyphenol with bromine in the presence of a catalyst. The reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of 90-100°C. The reaction is complete after about 2 hours, and the product is isolated by filtration. The product is then purified by recrystallization from ethyl acetate or methanol.
Eigenschaften
IUPAC Name |
3-chloro-5-[4-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMOOVEBQOMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686154 |
Source


|
| Record name | 5-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261866-99-2 |
Source


|
| Record name | 5-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)







